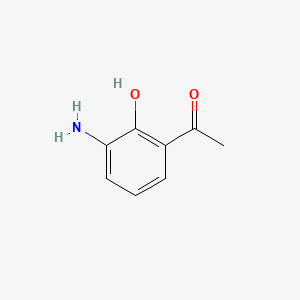

3-Phenylpyrrolidine-2,5-dione

Descripción general

Descripción

Synthesis Analysis

Synthesis of 3-Phenylpyrrolidine-2,5-dione involves multicomponent reactions that offer a diastereoselective approach, yielding substituted N-aminopyrrolidine-2,5-diones in good to excellent yields (Adib, Ansari, & Bijanzadeh, 2011). Additionally, efficient synthesis methods from β-cyanocarboxylic acids have been developed, showcasing the compound's accessibility (Zanatta et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Phenylpyrrolidine-2,5-dione has been explored through nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing the presence of internal and external tautomers in the solution. These studies have significantly contributed to understanding the compound's structural dynamics and revisions of natural product structures containing the 3-acylpyrrolidine-2,4-dione unit (Nolte, Steyn, & Wessels, 1980).

Chemical Reactions and Properties

3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including its interaction with isothiocyanates leading to novel spiro-linked and imidazoline derivatives, highlighting the compound's versatility in synthesizing novel structures with potential bioactivities (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 3-Phenylpyrrolidine-2,5-dione derivatives, play a crucial role in their application and have been characterized through various synthetic approaches (Fei, 2011).

Chemical Properties Analysis

Investigations into the chemical properties of 3-Phenylpyrrolidine-2,5-dione derivatives reveal their potential as bioactive molecules. Structural modifications influence their biological activities, highlighting the importance of chemical properties in designing effective compounds (Daly et al., 1986; Cvetkovic et al., 2019).

Aplicaciones Científicas De Investigación

-

Pharmacology and Antiepileptic Drug Research

- 3-Phenylpyrrolidine-2,5-dione (PPD) is a pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide . It’s used in the research of antiepileptic drugs and their effects.

- The methods of application involve the use of PPD as a metabolite in the study of the effects of phensuximide, a clinically used antiepileptic drug .

- The outcomes of this application are not explicitly mentioned in the source, but it’s implied that the research contributes to a better understanding of the effects of antiepileptic drugs .

-

Crystallography

- PPD has been used in the field of crystallography to study the formation of unusual polymorphs .

- The methods of application involve varying the crystallization conditions to obtain diffraction-quality crystals of different polymorphs of PPD .

- The results showed a remarkable diversity of intermolecular interactions and the relative stability of these polymorphs was explored using crystal lattice energies and thermal analysis data .

-

Antibacterial Research

- PPD derivatives have been synthesized and evaluated for their biological activity against Gram-negative bacteria .

- The methods of application involve the synthesis of PPD derivatives from N-hydroxysuccinimide and evaluating their biological activity against bacteria strains .

- The results indicate that some PPD derivatives decreased the growth of Gram-negative bacteria .

-

Drug Discovery

- PPD is used in the field of drug discovery as a versatile scaffold for novel biologically active compounds .

- The methods of application involve the use of PPD in the synthesis of new compounds for the treatment of human diseases .

- The outcomes of this application are not explicitly mentioned in the source, but it’s implied that the research contributes to the development of clinically active drugs .

-

Carbonic Anhydrase Inhibitor

- PPD derivatives have been prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- The methods of application involve the synthesis of PPD derivatives and evaluating their inhibitory activity on CA isoenzymes .

- The results indicate that some PPD derivatives showed inhibitory activity on CA isoenzymes .

-

Anticonvulsant Research

- A compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, derived from PPD showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the MES test .

- The methods of application involve the synthesis of PPD derivatives and evaluating their anticonvulsant activity .

- The results indicate that the PPD derivative showed promising anticonvulsant activity .

-

Organic Electronics

- PPD and its derivatives are used in the field of organic electronics .

- The methods of application involve the use of PPD in the synthesis of conjugated polymers for electronic devices .

- The outcomes of this application are not explicitly mentioned in the source, but it’s implied that the research contributes to the development of high-performance electronic devices .

-

Anticancer Research

- PPD derivatives have been synthesized and evaluated for their biological activity against various cancer cell lines .

- The methods of application involve the synthesis of PPD derivatives and evaluating their biological activity against cancer cell lines .

- The results indicate that some PPD derivatives showed promising anticancer activity .

-

Anti-Inflammatory and Analgesic Agents

- PPD is used in the field of medicinal chemistry as a scaffold for the design of new compounds with anti-inflammatory and analgesic properties .

- The methods of application involve the use of PPD in the synthesis of new compounds for the treatment of inflammation and pain .

- The outcomes of this application are not explicitly mentioned in the source, but it’s implied that the research contributes to the development of clinically active drugs .

Direcciones Futuras

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWNQYFMNGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340970 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpyrrolidine-2,5-dione | |

CAS RN |

3464-18-4 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)